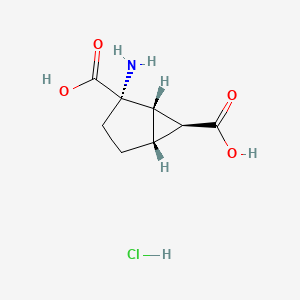

Eglumegad hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H12ClNO4 |

|---|---|

Molecular Weight |

221.64 g/mol |

IUPAC Name |

(1S,2S,5R,6S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H11NO4.ClH/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11;/h3-5H,1-2,9H2,(H,10,11)(H,12,13);1H/t3-,4-,5-,8-;/m0./s1 |

InChI Key |

XZLCJPCFWPIGEU-PLFKSMQJSA-N |

Isomeric SMILES |

C1C[C@]([C@H]2[C@@H]1[C@@H]2C(=O)O)(C(=O)O)N.Cl |

Canonical SMILES |

C1CC(C2C1C2C(=O)O)(C(=O)O)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Eglumegad Hydrochloride: An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eglumegad hydrochloride, also known as LY354740, is a conformationally constrained analog of glutamate (B1630785) that has been a pivotal research tool for elucidating the physiological roles of group II metabotropic glutamate receptors (mGluRs).[1][2][3] Developed by Eli Lilly and Company, this compound has demonstrated significant potential in preclinical and clinical studies for the treatment of anxiety, drug addiction, and psychosis.[4] Its novel mechanism of action, centered on the modulation of glutamatergic neurotransmission, offers a distinct therapeutic approach compared to conventional treatments that primarily target monoaminergic systems. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling pathways, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Selective Agonism at Group II Metabotropic Glutamate Receptors

This compound exerts its primary pharmacological effects as a potent and highly selective agonist for the group II metabotropic glutamate receptors, which comprise the mGluR2 and mGluR3 subtypes.[1][5] These receptors are G-protein coupled receptors (GPCRs) that are negatively coupled to adenylyl cyclase.[6]

Primary Molecular Targets

Eglumegad demonstrates a high affinity for both mGluR2 and mGluR3, with a notable preference for the former. In cells expressing human recombinant mGluRs, eglumegad potently suppresses forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) formation.[1]

dot

Caption: Primary signaling pathway of this compound.

Downstream Signaling Cascade

The activation of mGluR2/3 by eglumegad initiates a canonical Gi/o-protein signaling cascade:

-

G-protein Activation: Upon agonist binding, the mGluR2/3 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. This involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit dissociates from the Gβγ dimer and inhibits the activity of adenylyl cyclase.[6]

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cAMP.[1]

-

Modulation of Downstream Effectors: Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and other cAMP-dependent signaling pathways. This ultimately modulates the function of various ion channels and synaptic proteins.

A primary consequence of this signaling cascade at presynaptic terminals is the inhibition of neurotransmitter release, most notably a reduction in the release of glutamate.[5] This presynaptic inhibitory effect is a key mechanism underlying the therapeutic potential of eglumegad.

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

| Parameter | Receptor/System | Value | Reference(s) |

| EC50 | Human mGluR2 | 5.1 ± 0.3 nM | [1] |

| EC50 | Human mGluR3 | 24.3 ± 0.5 nM | [1] |

| EC50 | Forskolin-stimulated cAMP formation (rat striatal slices) | 11 ± 2 nM | [1] |

| EC50 | Human mGluR4 | > 100,000 nM | [1] |

| EC50 | Human mGluR7 | > 100,000 nM | [1] |

| Activity | Human mGluR1a & mGluR5a | No agonist or antagonist activity up to 100,000 nM | [1] |

| Activity | Human AMPA (GluR4) & Kainate (GluR6) receptors | No appreciable activity | [1] |

Experimental Protocols

cAMP Formation Assay in Recombinant Cell Lines

This assay is fundamental for determining the potency and efficacy of eglumegad at mGluR2 and mGluR3.

-

Cell Lines: Non-neuronal RGT cells stably expressing human recombinant mGluR2 or mGluR3.[1]

-

Protocol:

-

Cells are plated in 24-well plates and grown to near confluency.

-

The growth medium is replaced with serum-free medium and cells are incubated for 18-24 hours.

-

Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

This compound is added at various concentrations and incubated for 15-30 minutes.

-

Adenylyl cyclase is stimulated with forskolin (B1673556) (typically 1-10 µM) for 15-30 minutes.

-

The reaction is terminated by cell lysis.

-

Intracellular cAMP levels are quantified using a commercially available assay kit (e.g., HTRF, ELISA, or AlphaScreen).[1]

-

Data are plotted as a percentage of the forskolin-stimulated response, and EC50 values are calculated using a sigmoidal dose-response curve fit.

-

dot

Caption: Workflow for the cAMP formation assay.

In Vivo Microdialysis for Extracellular Glutamate Measurement

This technique allows for the in vivo assessment of eglumegad's effect on neurotransmitter release in specific brain regions of freely moving animals.

-

Animal Model: Male Sprague-Dawley rats (250-300g).[7]

-

Protocol:

-

Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hippocampus or prefrontal cortex) and secured to the skull. Animals are allowed to recover for several days.

-

Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane) is inserted through the guide cannula.

-

Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Equilibration: The system is allowed to equilibrate for 1-2 hours to establish a stable baseline of extracellular glutamate.

-

Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes).

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally via reverse dialysis through the probe.

-

Glutamate Quantification: The concentration of glutamate in the dialysate samples is determined using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.[7]

-

Data Analysis: Glutamate levels are expressed as a percentage of the baseline and compared between treatment and control groups.

-

dot

Caption: Workflow for in vivo microdialysis experiment.

Extracellular Field Potential Recordings in Hippocampal Slices

This electrophysiological technique is used to assess the effect of eglumegad on synaptic transmission and plasticity.

-

Tissue Preparation:

-

Rodents (rats or mice) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated aCSF.

-

Transverse hippocampal slices (300-400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour.[8]

-

-

Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at a physiological temperature (32-34 °C).

-

A stimulating electrode is placed in the Schaffer collateral pathway, and a recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[8]

-

A stable baseline of fEPSPs is recorded for at least 20-30 minutes.

-

This compound is bath-applied to the slice at a known concentration.

-

Changes in the fEPSP slope or amplitude are monitored to determine the effect of eglumegad on basal synaptic transmission.

-

-

Data Analysis: The fEPSP slope is typically measured and expressed as a percentage of the pre-drug baseline.

Secondary/Off-Target Effects

While eglumegad is highly selective for group II mGluRs, some studies have investigated potential off-target effects.

-

Dopamine (B1211576) D2 Receptors: It is currently unclear whether eglumegad directly interacts with dopamine D2 receptors.[5]

-

Cytochrome P450 2D (CYP2D): Repeated administration of eglumegad (10 mg/kg, i.p. for 5 days) in rats has been shown to increase the protein level and activity of CYP2D in the frontal cortex.[6] This suggests a potential for drug-drug interactions and an indirect influence on the metabolism of other centrally acting agents.

dot

Caption: Secondary effect of Eglumegad on CYP2D enzyme.

Conclusion

This compound is a powerful pharmacological tool that has been instrumental in advancing our understanding of group II metabotropic glutamate receptor function. Its high potency and selectivity for mGluR2 and mGluR3, coupled with its ability to modulate presynaptic glutamate release via the inhibition of adenylyl cyclase, underscore its therapeutic potential for a range of neuropsychiatric disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation of eglumegad and the development of novel therapeutics targeting the glutamatergic system. Further research into its long-term effects and potential off-target interactions will be crucial for its clinical translation.

References

- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel orally active group 2 metabotropic glutamate receptor agonist: LY354740 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Selective agonist of group II glutamate metabotropic receptors, LY354740, inhibits tolerance to analgesic effects of morphine in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LY354740, an agonist of glutamatergic metabotropic receptor mGlu2/3 increases the cytochrome P450 2D (CYP2D) activity in the frontal cortical area of rat brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

Eglumegad Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumegad hydrochloride (LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Developed by Eli Lilly and Company, it represents a significant advancement in the exploration of glutamatergic neurotransmission for therapeutic purposes.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological properties of this compound, tailored for professionals in drug development and neuroscience research.

Discovery and Rationale

Eglumegad was designed as a conformationally constrained analog of glutamate to achieve selectivity for mGlu receptor subtypes.[3][4] The rationale was to create a rigid structure that would preferentially bind to the Venus flytrap domain of group II mGluRs. This led to the development of a bicyclo[3.1.0]hexane scaffold, which proved to be a key structural feature for its high affinity and selectivity. Eglumegad emerged from a dedicated research program at Eli Lilly and Company aimed at identifying novel mechanisms for treating anxiety and other neurological disorders.[1][2]

Synthesis of this compound

The synthesis of this compound is a stereocontrolled process, crucial for obtaining the desired enantiomer with high pharmacological activity. While specific, proprietary details of the industrial-scale synthesis may vary, the academic literature outlines a high-yielding synthesis starting from 2-cyclopentenone.[4]

Synthetic Pathway Overview

The synthesis involves the construction of the bicyclo[3.1.0]hexane core, followed by the introduction of the amino and carboxylic acid functionalities with precise stereochemical control.

Caption: A high-level overview of the synthetic pathway to this compound.

Key Experimental Protocol: Asymmetric Synthesis (Conceptual)

This protocol is a conceptual representation based on asymmetric synthesis principles and may not reflect the exact proprietary industrial synthesis.

Step 1: Formation of the Bicyclic Core A Diels-Alder reaction between cyclopentadiene (B3395910) and a suitable ketene (B1206846) equivalent, followed by further functional group manipulations, can be employed to construct the bicyclo[3.1.0]hexane skeleton. The use of a chiral auxiliary or a chiral catalyst is essential to induce asymmetry in this step.

Step 2: Introduction of the Carboxyl Groups The C2 and C6 carboxyl groups are introduced through a series of reactions, potentially involving stereoselective alkylation or oxidation.

Step 3: Amination The amino group at the C2 position is typically introduced via a stereoselective amination method, such as the Strecker synthesis on a ketone precursor or through the use of a chiral aminating agent.

Step 4: Hydrolysis and Salt Formation The final steps involve the hydrolysis of any protecting groups and the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Pharmacological Profile

Eglumegad is a potent and selective agonist at human mGluR2 and mGluR3. Its pharmacological activity has been characterized in a variety of in vitro and in vivo models.

Quantitative Pharmacological Data

| Parameter | Receptor | Value | Assay System |

| IC50 | human mGluR2 | 5 nM | cAMP inhibition in transfected cells |

| IC50 | human mGluR3 | 24 nM | cAMP inhibition in transfected cells |

| EC50 | human mGluR2 | 5.1 nM | cAMP inhibition in transfected cells |

| EC50 | human mGluR3 | 24.3 nM | cAMP inhibition in transfected cells |

Data compiled from multiple sources.[5][6]

Mechanism of Action and Signaling Pathway

Eglumegad exerts its effects by activating group II metabotropic glutamate receptors, which are negatively coupled to adenylyl cyclase through a Gi/o protein. This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1]

Caption: The signaling pathway of Eglumegad at group II mGluRs.

Key Experimental Protocols

3.3.1. Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity of eglumegad to mGluR2 and mGluR3.

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or brain tissue.

-

Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [³H]-LY341495) and varying concentrations of unlabeled eglumegad.

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The data are analyzed to determine the IC50 and subsequently the Ki value for eglumegad.

3.3.2. cAMP Inhibition Assay (General Protocol)

This functional assay measures the ability of eglumegad to inhibit adenylyl cyclase activity.

-

Cell Culture: Cells stably expressing mGluR2 or mGluR3 are cultured in appropriate media.

-

Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor and then stimulated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of eglumegad.

-

Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit (e.g., HTRF, ELISA, or luciferase-based biosensors).

-

Data Analysis: The concentration-response curve is plotted to determine the EC50 of eglumegad for the inhibition of cAMP production.

Preclinical and Clinical Development

Eglumegad has been investigated for its therapeutic potential in anxiety disorders and drug addiction.[1] In preclinical models, it demonstrated anxiolytic effects comparable to diazepam but without the associated sedative and memory-impairing side effects.[1] While initial human trials showed promise, further development was impacted by poor oral bioavailability.[1] This led to the development of a prodrug, talaglumetad (B1243389) (LY-544344), although its clinical development was also met with challenges.[1]

Conclusion

This compound remains a cornerstone molecule in the study of group II metabotropic glutamate receptors. Its discovery and synthesis have provided invaluable tools for elucidating the role of mGluR2 and mGluR3 in the central nervous system. While its direct clinical application has been limited, the knowledge gained from its development continues to inform the design of new and improved ligands targeting the glutamatergic system for the treatment of a wide range of neurological and psychiatric disorders.

Experimental Workflows

References

The Agonist LY354740: A Deep Dive into its Binding Affinity for mGluR2/3 Receptors

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LY354740, a conformationally constrained analog of glutamate (B1630785), has emerged as a pivotal pharmacological tool in the study of metabotropic glutamate receptors (mGluRs).[1][2] As a potent and selective agonist for group II mGluRs, which includes the mGluR2 and mGluR3 subtypes, LY354740 has been instrumental in elucidating the physiological roles of these receptors and exploring their therapeutic potential in a range of neurological and psychiatric disorders, including anxiety and addiction.[1][3][4] This technical guide provides a comprehensive overview of the binding affinity of LY354740 for mGluR2/3 receptors, complete with quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows.

Quantitative Analysis of Binding Affinity and Functional Potency

The affinity and functional potency of LY354740 for mGluR2 and mGluR3 have been characterized across numerous studies, consistently demonstrating its high potency and selectivity for these group II mGluRs. The following tables summarize the key quantitative data from studies utilizing recombinant human and rat receptors.

Table 1: Functional Potency (EC50) of LY354740 at Human mGluR Subtypes

| Receptor Subtype | Assay Type | Measured Effect | EC50 (nM) | Reference |

| human mGluR2 | cAMP Formation Assay | Inhibition of forskolin-stimulated cAMP | 5.1 ± 0.3 | [2] |

| human mGluR3 | cAMP Formation Assay | Inhibition of forskolin-stimulated cAMP | 24.3 ± 0.5 | [2] |

| human mGluR4 | cAMP Formation Assay | No agonist or antagonist activity | > 100,000 | [2] |

| human mGluR7 | cAMP Formation Assay | No agonist or antagonist activity | > 100,000 | [2] |

| human mGluR1a | Phosphoinositide Hydrolysis | No activation or inhibition | > 100,000 | [2] |

| human mGluR5a | Phosphoinositide Hydrolysis | No activation or inhibition | > 100,000 | [2] |

Table 2: Functional Potency (EC50) of LY354740 in Rat Brain Tissue

| Brain Region | Assay Type | Measured Effect | EC50 (nM) | Reference |

| Hippocampus | cAMP Formation Assay | Decrease in forskolin-stimulated cAMP | 22 ± 3 | [5] |

Table 3: Binding Affinity (KD) of [3H]-LY354740 for Rat mGluR Subtypes

| Receptor Subtype | Radioligand | K D (nM) | Bmax (fmol/mg protein) | Reference |

| rat mGluR2 | [3H]-LY354740 | 20 ± 5 | 474 ± 161 | [6] |

| rat mGluR3 | [3H]-LY354740 | 53 ± 8 | 667 ± 89 | [6] |

Signaling Pathways of mGluR2/3 Receptors

Activation of mGluR2 and mGluR3 receptors by an agonist such as LY354740 initiates a cascade of intracellular signaling events. These receptors are coupled to Gαi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[7][8] Beyond this canonical pathway, mGluR2/3 activation can also modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway and ion channel activity.[7][9]

Caption: Canonical signaling pathway of mGluR2/3 receptors.

Experimental Protocols

The characterization of LY354740's binding affinity and functional potency relies on specific and sensitive experimental assays. Below are detailed methodologies for two key experimental approaches.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to its receptor. Competition binding assays with a radiolabeled antagonist and unlabeled LY354740 are commonly used to determine the binding affinity (Ki) of LY354740.

1. Membrane Preparation:

-

Tissues or cells expressing the target mGluR are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10]

-

The homogenate is centrifuged at a low speed to remove cellular debris.[10]

-

The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[10]

-

The membrane pellet is washed and resuspended in a suitable assay buffer.[10]

-

Protein concentration is determined using a standard method like the BCA assay.[10]

2. Binding Reaction:

-

The assay is typically performed in a 96-well plate format.[10][11]

-

To each well, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-LY341495), and varying concentrations of unlabeled LY354740.[10][12]

-

For determining non-specific binding, a high concentration of a non-radiolabeled ligand is added to a set of wells.[13]

-

The plate is incubated at a specific temperature (e.g., 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).[10]

3. Separation and Detection:

-

The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.[10][11]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.[10]

-

The radioactivity retained on the filters is quantified using a scintillation counter.[10]

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.[13]

-

The data are then analyzed using non-linear regression to determine the IC50 value of LY354740, which is the concentration that inhibits 50% of the specific binding of the radioligand.[10]

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay.

cAMP Formation Assay

This functional assay measures the ability of an agonist to inhibit the production of cyclic AMP, a key second messenger in the mGluR2/3 signaling pathway.

1. Cell Culture and Treatment:

-

Cells stably expressing the mGluR of interest (e.g., CHO or RGT cells) are cultured in appropriate media.[2]

-

On the day of the assay, the cells are pre-incubated with a phosphodiesterase inhibitor to prevent the degradation of cAMP.

-

The cells are then treated with varying concentrations of LY354740.

2. Stimulation and Lysis:

-

Adenylyl cyclase is stimulated with forskolin (B1673556) to induce cAMP production.[2][5]

-

The incubation is carried out for a specific duration.

-

Following incubation, the cells are lysed to release the intracellular cAMP.

3. cAMP Quantification:

-

The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a homogeneous time-resolved fluorescence (HTRF) assay or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

-

The amount of cAMP produced at each concentration of LY354740 is measured.

-

The data are plotted to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) is calculated.[2]

Conclusion

LY354740 is a highly potent and selective agonist for mGluR2 and mGluR3 receptors. Its well-characterized binding affinity and functional activity make it an invaluable tool for investigating the physiological and pathophysiological roles of these receptors. The experimental protocols detailed in this guide provide a framework for the continued exploration of mGluR2/3 pharmacology and the development of novel therapeutics targeting this important receptor family.

References

- 1. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-anxiety, anti-addictive effects of LY 354740, a selective group II glutamate metabotropic receptors agonist in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic and side-effect profile of LY354740: a potent, highly selective, orally active agonist for group II metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of [(3)H]-LY354740 binding to rat mGlu2 and mGlu3 receptors expressed in CHO cells using semliki forest virus vectors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 8. Metabotropic glutamate 2,3 receptor stimulation desensitizes agonist activation of G-protein signaling and alters transcription regulators in mesocorticolimbic brain regions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular Pathways: Dysregulated Glutamatergic Signaling Pathways in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

- 13. revvity.com [revvity.com]

Eglumegad Hydrochloride: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumegad hydrochloride, also known as LY354740 hydrochloride, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Its therapeutic potential in neurological and psychiatric disorders has prompted significant interest within the research and drug development community. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the design of effective formulations and the generation of reliable preclinical and clinical data. This technical guide provides a comprehensive overview of the available data on the solubility and stability profile of this compound, outlines standard experimental protocols for its characterization, and visualizes key related pathways and workflows.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. This compound, as a salt form, exhibits favorable aqueous solubility. The available quantitative and qualitative solubility data are summarized below.

Quantitative Solubility Data

| Solvent System | Solubility | Conditions |

| Water | 175 mg/mL | Requires sonication for dissolution.[1][2] |

| Phosphate-Buffered Saline (PBS) | 2.86 mg/mL | Requires sonication and heating to 60°C.[3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data for the free base form (eglumegad).[4] |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in various solvent systems, based on established pharmaceutical guidelines.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, PBS, ethanol, methanol, acetonitrile).

-

Ensure that a solid excess of the compound is visible in each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed to permit the sedimentation of the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant from each vial.

-

Filter the aliquot through a suitable membrane filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with an appropriate solvent.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

-

Express the solubility in mg/mL or molarity.

-

Experimental Workflow for Solubility Determination

Workflow for Equilibrium Solubility Determination.

Stability Profile

The stability of this compound is a critical quality attribute that influences its shelf-life, storage conditions, and the integrity of experimental results.

Storage and Handling Recommendations

-

Solid State: The powder form of this compound is stable for up to 3 years when stored at -20°C.[5]

-

Stock Solutions:

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance under various stress conditions. While specific forced degradation data for this compound is not publicly available, a general experimental protocol based on ICH guidelines is provided below.

Experimental Protocol: Forced Degradation Study

-

Preparation of Samples:

-

Prepare solutions of this compound in appropriate solvents (e.g., water, methanol).

-

-

Application of Stress Conditions:

-

Acid Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 N HCl) and heat if necessary (e.g., 60°C).

-

Base Hydrolysis: Treat the drug solution with a base (e.g., 0.1 N NaOH) and heat if necessary.

-

Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60-80°C).

-

Photostability: Expose the solid drug or a solution to UV and visible light as per ICH Q1B guidelines.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from each stress condition.

-

Neutralize the acidic and basic samples.

-

Analyze all samples using a stability-indicating analytical method, such as HPLC, to separate the parent drug from any degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of degradation.

-

Characterize the degradation products using techniques like mass spectrometry (MS).

-

Experimental Workflow for Forced Degradation Studies

Workflow for Forced Degradation Studies.

Mechanism of Action: mGluR2/3 Signaling Pathway

This compound exerts its effects by acting as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a signaling cascade that modulates neuronal excitability.

Signaling Pathway Diagram

References

In Vitro Characterization of Eglumegad Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumegad hydrochloride (also known as LY354740 hydrochloride) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors are implicated in a variety of neurological and psychiatric disorders, making Eglumegad a valuable tool for preclinical research. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and neuroprotective effects. Detailed experimental protocols and data are presented to facilitate its use in a research setting.

Introduction

This compound is a glutamate derivative that exhibits high selectivity for mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) that negatively couple to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] This mechanism underlies its potential therapeutic effects in conditions characterized by excessive glutamate transmission, such as anxiety, addiction, and neurotoxicity.[1] This guide details the essential in vitro assays used to characterize the pharmacological profile of this compound.

Binding Affinity Characterization

The binding affinity of this compound to mGluR2 and mGluR3 is a critical parameter for its in vitro characterization. This is typically determined using competitive radioligand binding assays.

Quantitative Binding Data

The following table summarizes the reported binding affinities of this compound for human mGluR2 and mGluR3.

| Receptor | Radioligand | Parameter | Value (nM) |

| Human mGluR2 | [³H]-LY341495 | Kᵢ | 1.67 ± 0.20[2] |

| Human mGluR3 | [³H]-LY341495 | Kᵢ | 0.75 ± 0.43[2] |

Note: The Kᵢ values were determined in competitive binding assays using membranes from cells expressing the respective human mGlu receptor subtypes.[2]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a general procedure for determining the binding affinity of this compound using a competitive radioligand binding assay with [³H]-LY341495, a known mGluR2/3 antagonist radioligand.

Workflow for Radioligand Binding Assay

References

- 1. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [3H]-LY341495 as a novel antagonist radioligand for group II metabotropic glutamate (mGlu) receptors: characterization of binding to membranes of mGlu receptor subtype expressing cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Safety Profile of Eglumegad Hydrochloride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical safety information for eglumegad hydrochloride (LY354740). Comprehensive, detailed preclinical safety data, including full study protocols and quantitative toxicology results, are often proprietary to the developing pharmaceutical company and may not be available in the public domain. A significant gap in publicly accessible data exists for this compound.

Executive Summary

This compound, also known as LY354740, is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). It was investigated for its therapeutic potential in anxiety disorders and other central nervous system conditions. While early preclinical efficacy studies showed promise, its development, particularly of its prodrug talaglumetad (B1243389) (LY544344), was halted due to significant safety concerns that emerged from preclinical toxicology studies. The most critical finding was the observation of convulsions in animal models. This whitepaper provides a detailed overview of the available preclinical safety data, methodologies where accessible, and the key findings that have shaped the development trajectory of this compound.

Mechanism of Action

Eglumegad acts as an agonist at mGluR2 and mGluR3, which are G-protein coupled receptors that play a role in modulating glutamatergic neurotransmission. Activation of these presynaptic receptors generally leads to a reduction in glutamate release, which is the proposed mechanism for its anxiolytic effects.

Figure 1: Proposed Therapeutic Mechanism of Action for Eglumegad.

Key Preclinical Safety Findings

The most significant preclinical safety finding reported for the eglumegad program was the induction of convulsions. This observation led to the early termination of a clinical trial for its prodrug, talaglumetad.

Convulsions

A clinical study of talaglumetad (LY544344), a prodrug of eglumegad developed to improve bioavailability, was discontinued (B1498344) prematurely based on findings of convulsions in preclinical studies.[1][2]

Experimental Protocol: Detailed protocols for the specific toxicology studies that identified the convulsion risk are not available in the public literature. A standard protocol for a sub-chronic toxicity study where such a finding might be observed is outlined below.

Figure 2: Generalized Experimental Workflow for a Toxicology Study.

Quantitative Data: Specific quantitative data, such as the dose levels that induced convulsions, the incidence rate, the species affected, and the no-observed-adverse-effect level (NOAEL) for this finding, have not been publicly disclosed.

Discussion: The finding of convulsions is a severe adverse effect that significantly impacts the risk-benefit assessment of a drug candidate, particularly for a non-life-threatening condition like generalized anxiety disorder. It is noteworthy that while eglumegad showed anticonvulsant properties against certain chemically induced seizures, it was reported to be ineffective against seizures induced by NMDA.[3] This suggests a complex pharmacological profile that does not confer broad protection against CNS hyperexcitability and may, under certain conditions, contribute to it.

Safety Pharmacology

Safety pharmacology studies are designed to investigate potential undesirable pharmacodynamic effects on vital physiological functions. Publicly available information is limited to general observations from early preclinical efficacy models.

| Parameter | Species | Observation | Citation |

| Central Nervous System | |||

| Sedation | Animal Models | Not observed at anxiolytic doses. | [4] |

| Neuromuscular Coordination | Animal Models | No deficits at anxiolytic doses. | [4] |

| Memory Impairment | Animal Models | Not observed at anxiolytic doses. | [4] |

| Cardiovascular System | Not Publicly Available | No data available. | |

| Respiratory System | Not Publicly Available | No data available. |

Table 1: Summary of Available Safety Pharmacology Data

Experimental Protocols: Detailed protocols for formal safety pharmacology studies (e.g., cardiovascular telemetry in non-rodents, respiratory function assessment) are not available in the published literature for eglumegad.

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

A comprehensive evaluation of a drug's safety profile requires assessment of its potential to cause genetic mutations, cancer, or adverse effects on reproduction and development.

Genotoxicity: There are no publicly available results from a standard battery of genotoxicity tests (e.g., Ames test, in vitro chromosomal aberration assay, in vivo micronucleus test) for this compound.

Carcinogenicity: No data from long-term carcinogenicity bioassays in rodent species are available in the public domain for eglumegad.

Reproductive and Developmental Toxicity: Information regarding the effects of eglumegad on fertility, embryonic development, and pre/postnatal development has not been publicly reported.

Conclusion and Data Gaps

The preclinical safety profile of this compound remains largely incomplete in the public domain. The most critical and development-limiting finding is the observation of convulsions in preclinical toxicology studies , which led to the discontinuation of its prodrug's clinical development.[1][2] While early studies in anxiety models suggested a favorable separation from the side effects of benzodiazepines, the risk of pro-convulsant activity presented a significant safety hurdle.[4]

The lack of publicly available quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as the absence of reports on genotoxicity, carcinogenicity, and reproductive toxicity, prevents a complete assessment. Professionals in drug development should view the convulsion finding as a major liability for this class of mGluR2/3 agonists and a critical endpoint to monitor in the development of any related compounds. Further investigation into the specific mechanisms by which mGluR2/3 agonism could lead to CNS hyperexcitability under certain conditions is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. Efficacy and tolerability of an mGlu2/3 agonist in the treatment of generalized anxiety disorder [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of the mGluR2/3 agonist LY379268 and the mGluR5 antagonist MPEP on handling-induced convulsions during ethanol withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacology of mGlu2/3 receptor agonists: novel agents for schizophrenia? - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Effects of LY354740: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuroprotective effects of LY354740, a potent and selective agonist for group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). Glutamate-mediated excitotoxicity is a key pathological mechanism in a range of neurological disorders, including cerebral ischemia, traumatic brain injury, and neurodegenerative diseases. LY354740 has emerged as a promising therapeutic candidate due to its ability to modulate excessive glutamate neurotransmission and activate downstream neuroprotective signaling pathways. This document details the molecular mechanisms of action of LY354740, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for investigating its neuroprotective properties, and visualizes critical signaling pathways and experimental workflows.

Introduction to LY354740

LY354740 is a conformationally constrained analog of glutamate that exhibits high selectivity and agonist activity at mGluR2 and mGluR3.[1][2] These receptors are G-protein coupled receptors that are primarily located on presynaptic nerve terminals and glial cells within the central nervous system.[3] Activation of these receptors leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2]

The neuroprotective effects of LY354740 are primarily attributed to its ability to attenuate excitotoxicity.[4] This is achieved through multiple mechanisms, including the reduction of presynaptic glutamate release, modulation of postsynaptic NMDA receptor function, and the activation of pro-survival signaling cascades.[3][5] Preclinical studies have demonstrated the efficacy of LY354740 in various in vitro and in vivo models of neuronal injury.[4][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the neuroprotective effects of LY354740.

Table 1: In Vitro Efficacy of LY354740

| Parameter | Cell Type | Model | LY354740 Concentration | Effect | Reference |

| EC50 (cAMP formation) | RGT cells expressing human mGluR2 | Forskolin-stimulated cAMP assay | 5.1 ± 0.3 nM | >90% suppression of cAMP | [1] |

| EC50 (cAMP formation) | RGT cells expressing human mGluR3 | Forskolin-stimulated cAMP assay | 24.3 ± 0.5 nM | Potent activation | [1] |

| Glutamate Release | Rat frontal cortex brain slices | High K+ -evoked release | 0.5 µM | 55% attenuation of release | [7] |

| Neuroprotection | Rat cortical neuronal cultures | NMDA-induced toxicity | Not specified | Protection against apoptosis | [8] |

| Neuroprotection | Rat cortical neuronal cultures | Kainic acid-induced toxicity | Not specified | Protection against apoptosis | [8] |

| Neuroprotection | Rat cortical neuronal cultures | Staurosporine-induced apoptosis | Not specified | Protection against apoptosis | [8] |

Table 2: In Vivo Efficacy of LY354740

| Animal Model | Injury Model | Administration Route & Dose | Outcome Measure | Result | Reference |

| Gerbil | Global Ischemia (3 min BCAO) | 50 mg/kg, i.p. (30 min & 6h post-insult) | CA1 hippocampal neuronal damage | Significant reduction in damage | [6] |

| Gerbil | Global Ischemia (4 & 5 min BCAO) | 50 mg/kg, i.p. (30 min & 6h post-insult) | CA1 hippocampal neuronal damage | Reduced neuroprotective effect | [6] |

| Rat | Permanent Focal Ischemia (MCAO) | 0.3, 3.0, or 30.0 mg/kg, s.c. | Infarct volume | No significant reduction | [9] |

| Mouse | MPTP-induced Parkinson's Disease | 0.5 or 4 mg/kg (acute); 0.1, 1, or 10 mg/kg (sub-acute), i.p. | Dopaminergic neuron loss | Dose-dependent reduction | [3] |

| Mouse | MPTP-induced Parkinson's Disease | 4 mg/kg (acute); 10 mg/kg (sub-acute), i.p. | Extracellular glutamate concentration | Significant decrease | [3] |

| GluA1 knockout mice | - | 15 or 30 mg/kg, i.p. | Locomotor hyperactivity | Significant reduction | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the neuroprotective effects of LY354740.

In Vitro Neuroprotection Assay (NMDA-induced Excitotoxicity)

This protocol is adapted from studies investigating excitotoxic neuronal death.[8]

Objective: To assess the ability of LY354740 to protect cultured neurons from N-methyl-D-aspartate (NMDA)-induced cell death.

Materials:

-

Primary cortical neuronal cultures (rat or mouse)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

NMDA

-

LY354740

-

Lactate Dehydrogenase (LDH) cytotoxicity assay kit

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

-

HEPES-buffered salt solution

Procedure:

-

Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 1-2 x 10^5 cells/well and culture for 7-10 days.

-

Drug Treatment: Pre-incubate the neuronal cultures with varying concentrations of LY354740 (e.g., 1 nM to 100 µM) for 1-2 hours.

-

NMDA Exposure: Induce excitotoxicity by exposing the neurons to a toxic concentration of NMDA (e.g., 100-300 µM) in a HEPES-buffered salt solution for 10-20 minutes at room temperature.

-

Wash and Recovery: Gently wash the cells three times with pre-warmed, serum-free culture medium to remove NMDA and the drug.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

LDH Assay: Assess cell death by measuring the amount of LDH released into the culture medium using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of neuroprotection afforded by LY354740 by comparing the LDH release in treated wells to that in wells treated with NMDA alone (100% toxicity) and control wells (0% toxicity).

In Vivo Global Cerebral Ischemia Model (Gerbil)

This protocol is based on a gerbil model of global ischemia.[6]

Objective: To evaluate the neuroprotective effect of LY354740 in an in vivo model of transient global cerebral ischemia.

Materials:

-

Adult Mongolian gerbils (60-80 g)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Aneurysm clips

-

LY354740

-

Saline (vehicle)

-

Perfusion-fixation solutions (e.g., saline followed by 4% paraformaldehyde)

-

Histological stains (e.g., cresyl violet)

Procedure:

-

Anesthesia and Surgery: Anesthetize the gerbil and make a midline cervical incision to expose both common carotid arteries.

-

Induction of Ischemia: Occlude both common carotid arteries simultaneously with aneurysm clips for a predetermined duration (e.g., 3-5 minutes) to induce global cerebral ischemia.

-

Reperfusion: Remove the clips to allow for reperfusion.

-

Drug Administration: Administer LY354740 (e.g., 50 mg/kg, i.p.) or vehicle at specific time points post-ischemia (e.g., 30 minutes and 6 hours).

-

Survival Period: Allow the animals to survive for a set period (e.g., 7 days).

-

Tissue Processing: Perfuse the animals transcardially with saline followed by 4% paraformaldehyde. Harvest the brains and process for histological analysis.

-

Histological Analysis: Cut coronal brain sections and stain with cresyl violet to visualize neuronal morphology.

-

Quantification of Neuronal Damage: Quantify the number of surviving neurons in specific brain regions, such as the CA1 region of the hippocampus, using a microscope and image analysis software. Compare the neuronal survival in LY354740-treated animals to vehicle-treated controls.

Measurement of Extracellular Glutamate by In Vivo Microdialysis

This protocol is a general guide for in vivo microdialysis to measure neurotransmitter levels.[3][5]

Objective: To measure the effect of LY354740 on extracellular glutamate concentrations in a specific brain region of a freely moving animal.

Materials:

-

Rat or mouse

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

Artificial cerebrospinal fluid (aCSF)

-

LY354740

-

High-performance liquid chromatography (HPLC) system with fluorescence detection

Procedure:

-

Probe Implantation: Anesthetize the animal and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum or prefrontal cortex).

-

Recovery: Allow the animal to recover from surgery for at least 24 hours.

-

Microdialysis Perfusion: On the day of the experiment, connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).

-

Baseline Collection: Collect baseline dialysate samples for a period of 1-2 hours.

-

Drug Administration: Administer LY354740 systemically (e.g., i.p.) or locally through the microdialysis probe (reverse dialysis).

-

Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours after drug administration.

-

Glutamate Analysis: Analyze the glutamate concentration in the dialysate samples using an HPLC system with pre-column derivatization and fluorescence detection.

-

Data Analysis: Express the glutamate concentrations as a percentage of the baseline levels and compare the changes over time between the LY354740-treated group and a vehicle-treated control group.

Visualization of Pathways and Workflows

Signaling Pathway of LY354740 Neuroprotection

Caption: Signaling pathway of LY354740-mediated neuroprotection.

Experimental Workflow for In Vitro Neuroprotection Assay

Caption: Experimental workflow for the in vitro neuroprotection assay.

Logical Relationship in the MPTP Model

Caption: Logical relationships in the MPTP model of Parkinson's disease.

Conclusion

LY354740 demonstrates significant neuroprotective potential through its action as a group II mGluR agonist. By reducing presynaptic glutamate release and modulating postsynaptic signaling, it effectively counteracts excitotoxic insults in a variety of preclinical models. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the therapeutic utility of LY354740 and similar compounds for the treatment of neurological disorders characterized by excitotoxicity. Further research is warranted to translate these promising preclinical findings into clinical applications.

References

- 1. LY354740 is a potent and highly selective group II metabotropic glutamate receptor agonist in cells expressing human glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent, stereoselective, and brain region selective modulation of second messengers in the rat brain by (+)LY354740, a novel group II metabotropic glutamate receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY354740 Reduces Extracellular Glutamate Concentration, Inhibits Phosphorylation of Fyn/NMDARs, and Expression of PLK2/pS129 α-Synuclein in Mice Treated With Acute or Sub-Acute MPTP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective Activity of Metabotropic Glutamate Receptor Ligands - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Microdialysis as a tool for in vivo investigation of glutamate transport capacity in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective effects of a systemically active group II metabotropic glutamate receptor agonist LY354740 in a gerbil model of global ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotection by metabotropic glutamate receptor glutamate receptor agonists: LY354740, LY379268 and LY389795 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of the selective metabotropic glutamate agonist LY354740 in a rat model of permanent ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The group II metabotropic glutamate receptor agonist LY354740 and the D2 receptor antagonist haloperidol reduce locomotor hyperactivity but fail to rescue spatial working memory in GluA1 knockout mice - PMC [pmc.ncbi.nlm.nih.gov]

Eglumetad (LY354740): A Technical Guide for Anxiety Disorders Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumetad (also known as LY354740) is a potent and selective agonist for the group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). It has been a subject of significant interest in the field of neuroscience and psychopharmacology for its potential anxiolytic properties. Preclinical and early clinical studies have demonstrated its efficacy in various models of anxiety. However, its development was halted due to adverse effects observed in long-term toxicology studies. This technical guide provides an in-depth overview of Eglumetad, focusing on its mechanism of action, quantitative data from key preclinical and clinical studies, detailed experimental protocols, and relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring novel therapeutic avenues for anxiety disorders.

Mechanism of Action

Eglumetad is a glutamate analogue that selectively binds to and activates mGluR2 and mGluR3.[1] These receptors are G-protein coupled receptors (GPCRs) primarily located on presynaptic terminals in brain regions implicated in anxiety, such as the amygdala, prefrontal cortex, and hippocampus.

The activation of these Gi/o-coupled receptors initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[2] The decrease in cAMP levels modulates the activity of downstream effectors, ultimately leading to a reduction in neurotransmitter release, particularly glutamate, in hypersensitive neural circuits. This reduction in glutamatergic neurotransmission is believed to be the primary mechanism underlying the anxiolytic effects of Eglumetad.

Signaling Pathway Diagram

Caption: Eglumetad's mechanism of action via mGluR2/3 signaling.

Quantitative Data

In Vitro Binding Affinity

| Receptor Subtype | IC₅₀ (nM) |

| Human mGluR2 | 5 |

| Human mGluR3 | 24 |

Data sourced from MedChemExpress.

Preclinical Efficacy in Animal Models of Anxiety

2.2.1. Elevated Plus-Maze (EPM) Test in Mice

| Treatment Group | Dose (mg/kg, s.c.) | % Time in Open Arms (Mean ± SEM) |

| Vehicle | - | ~15 ± 2 |

| Eglumetad | 1 | ~20 ± 3 |

| Eglumetad | 3 | ~25 ± 4 |

| Eglumetad | 10 | ~35 ± 5 |

| Eglumetad | 20 | ~38 ± 6 |

*p < 0.05 compared to vehicle. Data are illustrative based on published dose-response findings.[3]

2.2.2. Fear-Potentiated Startle (FPS) in Rats

| Treatment Group | Dose (mg/kg, i.p.) | % Potentiation of Startle (Illustrative) |

| Vehicle | - | 100% (baseline fear response) |

| Eglumetad | 0.3 | Reduced potentiation |

| Eglumetad | 1.0 | Significantly reduced potentiation |

| Eglumetad | 3.0 | Significantly reduced potentiation |

*Qualitative descriptions are based on findings that Eglumetad effectively reduces the expression of fear-potentiated startle responses.[4] Specific quantitative data on percentage reduction is not consistently reported across studies.

Clinical Trial Data in Generalized Anxiety Disorder (GAD)

A clinical trial was conducted with Talaglumetad (LY544344), a prodrug of Eglumetad, in patients with GAD.

| Treatment Group | Dose | Number of Patients (n) | Primary Outcome |

| Placebo | - | 44 | - |

| Talaglumetad | 8 mg b.i.d. | 36 | Not significantly different from placebo |

| Talaglumetad | 16 mg b.i.d. | 28 | Significantly greater improvement in Hamilton Anxiety (HAM-A) scores compared to placebo |

The trial was discontinued (B1498344) early due to preclinical toxicology findings.[1]

Experimental Protocols

Elevated Plus-Maze (EPM) Test

Objective: To assess the anxiolytic-like effects of a compound in rodents.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Acclimation: Animals are habituated to the testing room for at least 30 minutes prior to the experiment.

-

Drug Administration: Eglumetad or vehicle is administered subcutaneously (s.c.) 30 minutes before testing.[3]

-

Testing: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.[5][6]

-

Data Collection: The session is recorded by a video camera. An automated tracking system is used to measure the time spent in and the number of entries into the open and closed arms.

-

Analysis: The percentage of time spent in the open arms (% Open Arm Time = [Time in Open Arms / (Time in Open Arms + Time in Closed Arms)] x 100) and the percentage of open arm entries (% Open Arm Entries = [Entries into Open Arms / (Entries into Open Arms + Entries into Closed Arms)] x 100) are calculated. An increase in these parameters is indicative of an anxiolytic-like effect.

Experimental Workflow: Elevated Plus-Maze

Caption: Workflow for the Elevated Plus-Maze experiment.

Fear-Potentiated Startle (FPS) Test

Objective: To assess the effect of a compound on a conditioned fear response.

Apparatus: A startle chamber equipped with a load-cell platform to measure the startle response, a noise generator, a light source (conditioned stimulus, CS), and a grid floor for delivering a mild footshock (unconditioned stimulus, US).

Procedure:

-

Habituation: On day 1, rats are placed in the startle chamber and habituated to the apparatus.

-

Conditioning: On day 2, animals undergo a conditioning session where a neutral stimulus (e.g., a light) is repeatedly paired with an aversive stimulus (e.g., a mild footshock).

-

Testing: On day 3, after drug administration (e.g., Eglumetad or vehicle, i.p.), the animals are placed back in the startle chamber.[4] They are presented with a series of acoustic startle stimuli (loud noise bursts) both in the presence and absence of the conditioned stimulus (the light).

-

Data Collection: The amplitude of the startle response is measured by the load-cell platform.

-

Analysis: The fear-potentiated startle is calculated as the difference in the startle amplitude in the presence of the conditioned stimulus compared to the startle amplitude in its absence. A reduction in this difference indicates an anxiolytic effect.

Experimental Workflow: Fear-Potentiated Startle

References

- 1. Eglumetad - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]

- 3. Anxiolytic-like activity of the mGLU2/3 receptor agonist LY354740 in the elevated plus maze test is disrupted in metabotropic glutamate receptor 2 and 3 knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The anxiolytic action of mGlu2/3 receptor agonist, LY354740, in the fear-potentiated startle model in rats is mechanistically distinct from diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Eglumegad Hydrochloride in Addiction Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eglumegad hydrochloride (also known as LY354740) is a selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2/3).[1] This technical guide provides an in-depth analysis of its mechanism of action and its effects in preclinical models of addiction. By targeting the glutamatergic system, Eglumegad offers a novel therapeutic avenue for the treatment of substance use disorders. This document summarizes key quantitative data from preclinical studies, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. The evidence presented underscores the potential of Eglumegad in modulating addiction-related behaviors, particularly in the context of withdrawal and relapse.

Introduction: The Glutamatergic System in Addiction

While the role of dopamine (B1211576) in the rewarding effects of drugs of abuse is well-established, research has increasingly highlighted the critical involvement of the glutamatergic system in the chronic, relapsing nature of addiction.[2] Maladaptations in glutamate neurotransmission, particularly in the neural circuits connecting the prefrontal cortex, nucleus accumbens, and ventral tegmental area, are thought to underlie compulsive drug-seeking and relapse. Group II metabotropic glutamate receptors (mGluR2 and mGluR3) are key modulators of synaptic glutamate release.[2] As presynaptic autoreceptors, their activation leads to a reduction in glutamate release, thereby dampening excessive glutamatergic signaling implicated in addictive behaviors. This compound, as a selective mGluR2/3 agonist, has been investigated for its potential to normalize this dysregulated glutamate transmission.

Mechanism of Action of this compound

Eglumegad is a potent and selective agonist for mGluR2 and mGluR3, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling pathway.

Signaling Pathway

Upon binding of Eglumegad, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP) and subsequently reduces the activity of protein kinase A (PKA). The downstream effects of this cascade include the modulation of ion channel activity and transcription factors, ultimately leading to a decrease in neurotransmitter release.

Figure 1: Eglumegad's intracellular signaling cascade.

Modulation of Neurotransmitter Systems

The primary mechanism by which Eglumegad is thought to exert its effects in addiction models is through the reduction of synaptic glutamate release. Additionally, mGluR2/3 activation has been shown to modulate the release of other neurotransmitters, including dopamine. A study using the related mGluR2/3 agonist LY379268 demonstrated that local administration into the nucleus accumbens shell reduced basal dopamine levels to approximately 60% of the pre-injection control.[3] This modulation of both glutamate and dopamine systems in key reward-related brain regions is central to its therapeutic potential.

Efficacy in Preclinical Addiction Models

Eglumegad and other mGluR2/3 agonists have been evaluated in various animal models of addiction, demonstrating efficacy in reducing drug-seeking behaviors and withdrawal symptoms for several substances of abuse.

Nicotine (B1678760) Addiction

3.1.1. Nicotine Withdrawal

A key study investigated the effect of Eglumegad (LY354740) on nicotine withdrawal in rats. Chronic nicotine administration followed by cessation leads to an exaggerated auditory startle response, a measure of withdrawal-induced anxiety. Eglumegad was found to dose-dependently attenuate this increased startle response.

Table 1: Effect of Eglumegad (LY354740) on Nicotine Withdrawal-Induced Auditory Startle Response in Rats

| Administration Route | Dose Range | ED50 |

| Intraperitoneal (i.p.) | 0.0001 - 0.1 mg/kg | 0.003 mg/kg |

| Oral | 0.03 - 3 mg/kg | 0.7 mg/kg |

| Data from a study on the amelioration of nicotine withdrawal symptoms.[1] |

3.1.2. Experimental Protocol: Assessment of Nicotine Withdrawal

-

Subjects: Male rats.

-

Nicotine Administration: Nicotine (6 mg/kg/day) is administered continuously for 12 days via subcutaneously implanted osmotic minipumps to induce dependence.[1]

-

Withdrawal Induction: Spontaneous withdrawal is initiated by the surgical removal of the minipumps.[1]

-

Assessment of Withdrawal: The acoustic startle reflex is measured to quantify withdrawal-induced sensorimotor reactivity. This typically involves placing the rat in a startle chamber and presenting a series of acoustic stimuli (e.g., loud noises) while measuring the force of the rat's startle response. Increased startle amplitude compared to baseline or a control group is indicative of a withdrawal state.[1] Somatic signs of withdrawal, such as teeth chattering, gasps, and ptosis, can also be observed and scored.

-

Eglumegad Administration: Eglumegad is administered either intraperitoneally or orally at various doses prior to the startle response testing to assess its ability to ameliorate withdrawal symptoms.[1]

Opioid Addiction

3.2.1. Morphine Withdrawal

While specific quantitative data for Eglumegad in morphine withdrawal is limited in the readily available literature, the established role of mGluR2/3 agonists in modulating withdrawal from other substances suggests potential efficacy. The assessment of morphine withdrawal in rodents typically involves observing and scoring a range of somatic signs.

3.2.2. Experimental Protocol: Assessment of Morphine Withdrawal

-

Subjects: Male or female rats or mice.

-

Morphine Administration: To induce dependence, morphine is typically administered via repeated injections with escalating doses (e.g., starting at 10 mg/kg and increasing to 50 mg/kg twice daily over several days) or through the implantation of morphine pellets.

-

Withdrawal Induction: Withdrawal can be either spontaneous (cessation of morphine administration) or precipitated by the administration of an opioid antagonist such as naloxone.

-

Assessment of Withdrawal: A checklist of somatic withdrawal signs is used for scoring. These signs include, but are not limited to, jumping, wet-dog shakes, teeth chattering, ptosis (drooping eyelids), diarrhea, and hyperalgesia (increased sensitivity to pain).[4][5] The frequency or severity of these signs is scored over a specific observation period.

-

Eglumegad Administration: Eglumegad would be administered prior to the observation period to evaluate its effect on reducing the global withdrawal score or the frequency of specific signs.

3.2.3. Morphine Conditioned Place Preference (CPP)

3.2.4. Experimental Protocol: Morphine Conditioned Place Preference

-

Apparatus: A three-chamber apparatus with two distinct conditioning chambers (differentiated by visual and tactile cues) and a neutral starting chamber.

-

Phases:

-

Pre-Conditioning (Baseline): The animal is allowed to freely explore all three chambers to determine any initial preference for one of the conditioning chambers.

-

Conditioning: Over several days, the animal receives an injection of morphine (e.g., 10 mg/kg, s.c.) and is confined to one of the conditioning chambers. On alternate days, the animal receives a saline injection and is confined to the other chamber.[6]

-

Post-Conditioning (Test): The animal is placed back in the neutral chamber with free access to both conditioning chambers, and the time spent in each chamber is recorded. A significant increase in time spent in the morphine-paired chamber indicates a conditioned place preference.

-

-

Eglumegad Administration: To test its effect on the acquisition of morphine reward, Eglumegad would be administered before each morphine conditioning session. To test its effect on the expression of morphine reward, it would be administered before the post-conditioning test.

Psychostimulant Addiction (Cocaine & Heroin)

The reinstatement model is a widely used preclinical paradigm to study relapse to drug-seeking behavior. It has good face validity as the same stimuli that trigger relapse in humans (drug priming, drug-associated cues, and stress) also reinstate drug-seeking in this model.[2] mGluR2/3 agonists have shown promise in attenuating reinstatement of drug-seeking for cocaine and heroin.

3.3.1. Experimental Protocol: Reinstatement Model of Relapse

Figure 2: General workflow of the reinstatement model of drug relapse.

-

Subjects: Rats or mice with surgically implanted intravenous catheters.

-

Apparatus: Operant conditioning chambers equipped with levers, a drug infusion pump, and cue delivery systems (e.g., lights, speakers).

-

Phases:

-

Self-Administration: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine 0.75 mg/kg/infusion).[7] Each infusion is paired with a discrete cue (e.g., a light and a tone). This phase typically lasts for 10-14 days.

-

Extinction: Lever pressing no longer results in drug infusion or the presentation of the cue. This continues until the rate of lever pressing decreases to a predetermined low level.

-

Reinstatement: Drug-seeking is reinstated by a non-contingent "priming" injection of the drug, presentation of the drug-associated cues, or exposure to a stressor. The number of lever presses on the previously active lever is measured as the primary indicator of relapse behavior.[2]

-

-

Eglumegad Administration: Eglumegad is typically administered before the reinstatement session to assess its ability to block the reinstatement of drug-seeking behavior.

Discussion and Future Directions

The preclinical data strongly suggest that this compound and other mGluR2/3 agonists hold significant promise as pharmacotherapies for addiction. Their mechanism of action, centered on the modulation of glutamatergic and dopaminergic neurotransmission in key reward circuits, directly addresses the neurobiological underpinnings of relapse. The efficacy of Eglumegad in animal models of nicotine withdrawal is particularly noteworthy.

Future research should focus on several key areas:

-

Head-to-head comparison studies: Directly comparing the efficacy of Eglumegad with existing addiction treatments in preclinical models.

-

Investigation of co-morbidities: Many individuals with substance use disorders also suffer from anxiety or depression. Given Eglumegad's anxiolytic properties, its potential to treat co-morbid conditions warrants further investigation.

-

Translational studies: Carefully designed clinical trials are needed to determine the efficacy and safety of Eglumegad in human populations with substance use disorders.

-

Exploration of different addiction phases: Further studies are needed to elucidate the effects of Eglumegad on the acquisition and maintenance phases of addiction, in addition to withdrawal and relapse.

Conclusion

This compound, through its action as a selective mGluR2/3 agonist, represents a promising pharmacological approach for the treatment of addiction. By normalizing the dysregulated glutamate and dopamine signaling that characterizes chronic substance use, it has demonstrated efficacy in preclinical models, particularly in attenuating withdrawal symptoms and reducing drug-seeking behavior. The data and protocols summarized in this technical guide provide a solid foundation for further research and development of Eglumegad as a novel therapeutic for substance use disorders.

References

- 1. LY354740: a metabotropic glutamate receptor agonist which ameliorates symptoms of nicotine withdrawal in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glutamate and Reinstatement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioKB - Publication [biokb.lcsb.uni.lu]

- 4. MWB_Analyzer: An Automated Embedded System for Real-Time Quantitative Analysis of Morphine Withdrawal Behaviors in Rodents [mdpi.com]

- 5. Thermal sensitivity as a measure of spontaneous morphine withdrawal in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disruption of morphine conditioned place preference by delta-2-opioid receptor antagonist: Study of mu- and delta-opioid receptor expression at the synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Eglumegad Hydrochloride: A Deep Dive into its Modulation of Synaptic Plasticity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eglumegad hydrochloride (also known as LY354740) is a potent and selective agonist for the Group II metabotropic glutamate (B1630785) receptors (mGluR2 and mGluR3). These receptors play a crucial role in modulating synaptic transmission and plasticity, primarily by regulating glutamate release. This technical guide provides a comprehensive overview of the effects of this compound on synaptic plasticity, with a focus on long-term potentiation (LTP) and long-term depression (LTD). We will delve into the underlying signaling pathways, present available quantitative data, and provide detailed experimental protocols for researchers investigating this compound.

Introduction

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic plasticity, the cellular basis of learning and memory.[1] Metabotropic glutamate receptors (mGluRs) are G-protein coupled receptors that modulate neuronal excitability and synaptic transmission.[2] Group II mGluRs, consisting of mGluR2 and mGluR3 subtypes, are predominantly located on presynaptic terminals, where their activation leads to an inhibition of glutamate release. This compound is a conformationally constrained analog of glutamate that acts as a potent and selective agonist at these Group II mGluRs.[3] Its ability to dampen excessive glutamate transmission has made it a compound of interest for therapeutic intervention in conditions characterized by glutamate dysregulation, such as anxiety, schizophrenia, and substance use disorders. This guide will explore the specific actions of eglumegad on the fundamental processes of synaptic plasticity.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by binding to and activating mGluR2 and mGluR3. These receptors are coupled to Gi/o proteins. Upon activation, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can modulate the activity of various downstream effectors, including protein kinase A (PKA) and ion channels, ultimately leading to a decrease in neurotransmitter release from the presynaptic terminal.